Methyl propionate-PEG12

Beschreibung

Contextualization within Poly(ethylene glycol) Derivatives in Biomedical Research

Poly(ethylene glycol) and its derivatives are among the most widely utilized polymers in biomedical research due to a unique combination of physicochemical and biological properties. acs.org The process of covalently attaching PEG chains to molecules, known as PEGylation, is a foundational strategy used to enhance the therapeutic properties of peptides, proteins, small-molecule drugs, and nanoparticles. biochempeg.com Key advantages conferred by PEGylation include significantly increased solubility in aqueous solutions, improved biocompatibility, and the potential for favorable pharmacokinetics and tissue distribution. acs.orgbiochempeg.com

PEG derivatives are synthesized with a wide range of molecular weights and can be either "polydispersed," containing a distribution of chain lengths, or "monodispersed," with a single, defined molecular weight. biochempeg.com The ability to equip the terminal ends of PEG chains with various reactive functional groups (e.g., carboxylic acids, amines, thiols, azides) has vastly expanded their utility. biochempeg.combroadpharm.com This versatility allows for their use as crosslinking agents, spacers, and protective shields in diverse applications. biochempeg.com These applications include the formation of injectable hydrogels for tissue engineering and controlled drug release, the surface functionalization of nanomaterials to improve stability and circulation time, and the development of targeted drug delivery systems. rsc.orgresearchgate.netnih.gov While bifunctional PEGs are used for crosslinking, monofunctional PEGs like m-PEG13-acid are essential for conjugating PEG to a molecule without inducing further reactions. acs.orgbiochempeg.com

Significance of m-PEG13-acid as a Precisely Functionalized Polymeric Reagent in Conjugation Strategies

The significance of m-PEG13-acid lies in its precise chemical structure, which enables highly controlled conjugation strategies. As a monofunctional reagent, its single reactive carboxylic acid group allows for specific, directed attachment to a target molecule, preventing the undesirable side reactions and cross-linking that can occur with bifunctional PEGs. acs.org The terminal carboxylic acid can be chemically activated, often using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to form a stable amide bond with primary amine groups present on biomolecules such as proteins and peptides. broadpharm.commedchemexpress.com

The well-defined length of the 13-unit PEG chain is a critical feature. This precise length acts as a hydrophilic spacer, which not only improves the water solubility of the resulting conjugate but also provides exact control over the distance between the conjugated entities. broadpharm.com This level of precision is crucial for applications where spatial orientation and linker length can significantly impact biological activity. precisepeg.comnih.gov A prominent example is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where m-PEG13-acid can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. chemsrc.commedchemexpress.com Optimizing this linker length is critical for the successful formation of the ternary complex that leads to protein degradation. precisepeg.com Therefore, m-PEG13-acid serves as a sophisticated chemical tool, enabling the rational design of complex biomolecular constructs for advanced therapeutic and research applications.

Data Tables

Table 1: Physicochemical Properties of m-PEG13-acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2170098-33-4 | broadpharm.commedchemexpress.comprecisepeg.com |

| Molecular Formula | C28H56O15 | broadpharm.commedchemexpress.com |

| Molecular Weight | ~632.7 g/mol | broadpharm.commedchemexpress.com |

| Appearance | White to off-white solid | N/A |

| Purity | >95% | broadpharm.comprecisepeg.com |

| Solubility | Soluble in DMSO, DMF, DCM, and water | broadpharm.com |

Table 2: Selected Applications of PEG Derivatives in Research

| Application Area | Type of PEG Derivative Used | Research Finding | Source(s) |

|---|---|---|---|

| Drug Delivery | Bifunctional and Monofunctional PEGs | PEGylation enhances the solubility and circulation time of drugs and nanoparticles. biochempeg.comresearchgate.net | biochempeg.comresearchgate.net |

| Tissue Engineering | Multi-arm PEGs, Acrylate-PEGs | Form injectable, in situ-gelling hydrogels that can serve as scaffolds for cell growth and controlled release matrices. biochempeg.comrsc.org | biochempeg.comrsc.org |

| Protein Modification | Monofunctional PEGs (e.g., m-PEG-NHS ester) | Site-specific PEGylation of proteins can improve stability and reduce immunogenicity. researchgate.net | researchgate.net |

| Targeted Protein Degradation | Heterobifunctional PEGs (e.g., m-PEG-acid) | Used as linkers in PROTACs to connect two different ligands, facilitating targeted protein degradation. chemsrc.commedchemexpress.com | chemsrc.commedchemexpress.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRRDAXKLEUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

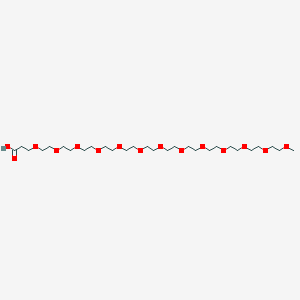

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135762 | |

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239588-11-4 | |

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Functionalization of M Peg13 Acid

Chemical Synthesis of m-PEG13-acid with Controlled Chain Length

The synthesis of m-PEG13-acid begins with the creation of a PEG oligomer of a specific, defined length, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other. This process requires precise control over polymerization and rigorous purification to ensure monodispersity, which is critical for reproducible biological activity and predictable physicochemical properties. google.comwisdomlib.org

The foundational method for producing polyethylene (B3416737) glycol is the polymerization of ethylene (B1197577) oxide. wikipedia.org For monodisperse PEGs like the backbone of m-PEG13-acid, the synthesis is typically achieved through sequential addition of ethylene glycol units, starting from a monofunctional initiator like methyl ether. google.comwikipedia.org This approach, as opposed to the broad molecular weight distribution resulting from bulk polymerization, allows for the creation of polymers with a single, defined chain length. google.comwikipedia.org The reaction is often catalyzed by alkaline catalysts such as sodium hydroxide (B78521) or potassium hydroxide for low-molecular-weight PEGs. wikipedia.org

Achieving a highly pure, monodisperse PEG oligomer is a significant challenge due to the oily nature of bulk PEGs and the difficulty in separating oligomers of similar chain lengths. thieme-connect.comnih.gov Several advanced purification strategies are employed to isolate the desired PEG architecture.

Precipitation and Complexation : One effective method involves the complexation of PEG with metal salts. For instance, magnesium chloride (MgCl2) in dichloromethane (B109758) (CH2Cl2) with tetrahydrofuran (B95107) (THF) as an additive can form a solid complex with PEG, allowing it to be precipitated from its oily state and recovered with high purity. thieme-connect.com This technique is particularly useful for large-scale purification but may not be suitable for PEGs with reactive functional groups. thieme-connect.com

Chromatography : Size exclusion chromatography (SEC) is a common technique used to separate polymers based on their hydrodynamic volume, effectively removing excess ligands and unreacted starting materials. nih.govresearchgate.net

Membrane-Based Methods : Techniques like membrane centrifugation and dialysis are also utilized. nih.govresearchgate.net Dialysis with appropriate molecular weight cutoff (MWCO) membranes can remove smaller impurities, while repeated cycles of membrane centrifugation can effectively purify PEG-grafted nanoparticles, although excessive steps can lead to product loss or instability. nih.govresearchgate.net

| Purification Method | Principle | Advantages | Limitations |

| Precipitation/Complexation | Forms a solid complex with PEG, allowing for easy separation. thieme-connect.com | High purity and recovery; suitable for large scale. thieme-connect.com | May not be compatible with all functional groups. thieme-connect.com |

| Size Exclusion Chromatography | Separates molecules based on size and hydrodynamic volume. nih.govresearchgate.net | Good separation of different molecular weight species. | Can be time-consuming and require specialized equipment. |

| Dialysis | Uses a semi-permeable membrane to separate molecules by size. nih.govresearchgate.net | Effective for removing small molecule impurities. | Slow process; may not separate oligomers of similar size. |

| Membrane Centrifugation | Uses centrifugal force to pass molecules through a filter. nih.govresearchgate.net | Faster than dialysis for removing excess ligands. | Potential for product aggregation or loss with repeated cycles. nih.govresearchgate.net |

Once the monodisperse m-PEG-hydroxyl precursor is synthesized and purified, the terminal hydroxyl group is converted into a carboxylic acid. This functional group is a versatile handle for further conjugation, particularly with amine-containing molecules. labinsights.nl

There are two primary approaches for this conversion:

Reaction with Anhydrides : The terminal hydroxyl group can be reacted with an anhydride (B1165640), such as succinic anhydride. nih.gov This reaction forms an ester linkage, resulting in a PEG-succinate derivative. However, this introduces an ester bond that can be susceptible to hydrolysis in vivo, which may be undesirable for certain applications. nih.govgoogle.com

Direct Oxidation : A more stable product is achieved by directly oxidizing the terminal primary alcohol to a carboxylic acid. google.com This avoids the introduction of a labile ester bond. google.com One common method involves using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a regenerative oxidant like KBr. labinsights.nl This method can be performed in an aqueous solution, which is environmentally favorable. labinsights.nlgoogle.com Other oxidation methods exist, but care must be taken to avoid breaking the ether bonds within the PEG chain, which can lead to a wider molecular weight distribution. google.com

The resulting m-PEG13-acid is a hydrophilic linker where the terminal carboxylic acid can readily react with primary amine groups in the presence of activating agents to form stable amide bonds. medkoo.commedchemexpress.com

Post-Synthetic Derivatization for Diverse Bioconjugation Handles

The terminal carboxylic acid of m-PEG13-acid is a gateway to a vast array of functional groups, enabling its conjugation to a wide range of biomolecules and surfaces. These post-synthetic modifications create specific "handles" for different bioconjugation strategies.

To facilitate efficient amide bond formation with primary amines under mild conditions, the carboxylic acid of m-PEG13-acid is often converted into a more reactive "activated ester". amerigoscientific.com The most common and widely utilized activated ester is the N-Hydroxysuccinimide (NHS) ester. amerigoscientific.comresearchgate.net

The synthesis involves a coupling reaction between the carboxylic acid and N-hydroxysuccinimide. researchgate.net This reaction is typically mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govamerigoscientific.com The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the NHS-ester and a urea (B33335) byproduct. amerigoscientific.com The resulting m-PEG13-NHS ester is a shelf-stable compound that reacts efficiently with primary amines to form a stable amide linkage, releasing the water-soluble NHS byproduct. amerigoscientific.comresearchgate.netbroadpharm.com

| Reagent | Role | Key Features |

| m-PEG13-acid | Starting material | Contains the terminal carboxylic acid to be activated. medkoo.com |

| N-Hydroxysuccinimide (NHS) | Activating group | Forms the reactive ester. amerigoscientific.com |

| EDC or DCC | Coupling agent | Activates the carboxylic acid for reaction with NHS. nih.govamerigoscientific.com |

| Product: m-PEG13-NHS ester | Activated PEG linker | Reacts specifically with primary amines. broadpharm.com |

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. medchemexpress.comalfa-chemistry.com To utilize this chemistry, m-PEG13-acid can be derivatized to contain either a terminal alkyne (propargyl) or an azide (B81097) group.

Propargyl Derivatives : Propargyl-PEG13-acid is a derivative where the terminal carboxylic acid is modified to include a propargyl group, which contains a terminal alkyne. creative-biolabs.com This derivative can be synthesized from m-PEG13-acid and is used as a click chemistry reagent. medchemexpress.com The alkyne group undergoes a cycloaddition reaction with molecules containing azide groups, catalyzed by copper(I), to form a stable triazole linkage. creative-biolabs.comnih.gov

Azide Derivatives : Conversely, an azide group can be introduced onto the PEG chain. A common synthetic route involves first preparing a PEG with a terminal hydroxyl group, converting it to a better leaving group with tosyl chloride or mesyl chloride, and then performing a nucleophilic substitution with sodium azide (NaN3). alfa-chemistry.com The resulting Azido-PEG-acid is a bifunctional linker. lumiprobe.com The azide group can react with alkyne-modified molecules via CuAAC or with strained alkynes via strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which is copper-free and advantageous for in vivo applications. alfa-chemistry.com

Beyond activated esters and click chemistry handles, the carboxylic acid of m-PEG13-acid can be converted into other important functional groups for bioconjugation.

Thiol Derivatives : Thiol (-SH) groups are valuable for their ability to react with maleimides and form disulfide bonds. The synthesis of a thiol derivative from m-PEG13-acid typically involves a multi-step process. nih.gov For example, the carboxylic acid could be coupled to a protected thiol-containing amine, followed by the removal of the protecting group (like a trityl group) to yield the free thiol. nih.gov

Maleimide (B117702) Derivatives : Maleimide groups react specifically and efficiently with free thiol groups to form stable thioether bonds, a reaction widely used in creating antibody-drug conjugates. nih.govnih.gov The synthesis of a maleimide derivative can be achieved by first converting m-PEG13-acid to an m-PEG13-amine, which is then reacted with maleic anhydride to form an intermediate that is subsequently cyclized to the maleimide ring. atlantis-press.com

Hydrazide Derivatives : Hydrazides are functional groups that can react with aldehydes and ketones to form hydrazone linkages. The synthesis of m-PEG13-hydrazide involves the reaction of the terminal carboxylic acid, or an activated ester thereof, with hydrazine (B178648) hydrate. mdpi.comnih.gov This provides a direct route to convert the carboxyl functionality into a hydrazide, which is useful for conjugating to molecules containing carbonyl groups. axispharm.com

Orthogonal Functionalization Strategies with m-PEG13-acid

Orthogonal functionalization allows for the selective modification of one functional group in the presence of others, a crucial capability when constructing complex molecular architectures. In the context of m-PEG13-acid, which possesses a terminal methoxy group and a carboxylic acid, orthogonal strategies enable the independent reaction of the acid terminus without affecting any other functionalities that may be introduced.

A primary strategy involves the use of protecting groups. The carboxylic acid of a PEG chain can be protected, for example, as a tert-butyl ester. This protected PEG molecule can then have its terminal hydroxyl group (prior to it being converted to a methoxy group or if a different starting material is used) converted to other functionalities, such as an azide or an alkyne for use in click chemistry. The tert-butyl ester is stable to the conditions required for these transformations but can be selectively removed later with a mild acid to reveal the carboxylic acid for subsequent conjugation.

Another advanced orthogonal strategy is the synthesis of heterobifunctional PEGs where one terminus is the carboxylic acid (or a precursor) and the other is a functional group that allows for specific and efficient conjugation, such as a maleimide or an NHS ester. The synthesis of such molecules is often achieved through a stepwise, solid-phase approach, which allows for the precise introduction of different functional groups at each end of the PEG chain. nih.gov

For instance, a synthetic route could begin with a solid support to which a protected form of the acid functionality is attached. The PEG chain is then built up in a stepwise fashion. After the desired chain length is achieved, a different functional group can be introduced at the free terminus. Finally, the molecule is cleaved from the solid support and the protecting group on the carboxylic acid is removed. This approach provides a high degree of control over the final structure of the heterobifunctional PEG molecule.

The following table outlines some potential orthogonal functionalization schemes for derivatives of m-PEG13-acid:

| Starting Moiety | Protecting Group/Strategy | Functionalization Reaction | Resulting Derivative |

| HOOC-PEG13-OCH3 | Protection of COOH as tert-butyl ester | Activation of terminal OH (if present) and conversion to azide | N3-PEG13-COO-tBu |

| HOOC-PEG13-OCH3 | Direct activation of COOH | Coupling with a molecule containing a protected amine | R-NH(Boc)-CO-PEG13-OCH3 |

| Solid Support-PEG13-OH | Stepwise synthesis on resin | Introduction of a maleimide group at the terminus | Maleimide-PEG13-COOH |

Reaction Condition Optimization for High-Yield and Purity of m-PEG13-acid Derivatives

The primary utility of m-PEG13-acid is its carboxylic acid group, which is most commonly reacted with primary amines to form stable amide bonds. The efficiency of this conjugation is highly dependent on the reaction conditions. Optimization of these conditions is critical to achieve high yields and purity of the resulting PEGylated product, minimizing side reactions and unreacted starting materials.

Commonly used coupling agents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), and phosphonium (B103445) or aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Key Parameters for Optimization:

pH: The pH of the reaction medium is a critical factor. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated ester with a primary amine is more efficient at a slightly basic pH (7.2-8.0). broadpharm.comthermofisher.com A two-step process where the pH is adjusted after the initial activation can often lead to higher yields.

Solvent: The choice of solvent is important for ensuring the solubility of all reactants and for influencing the reaction rate. Common solvents for these reactions include dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (B87167) (DMSO). broadpharm.com For reactions in aqueous media, buffers such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and PBS (phosphate-buffered saline) for the coupling step are frequently used. broadpharm.com

Coupling Reagents and Additives: The choice of coupling reagent can significantly impact the reaction efficiency and the potential for side reactions. HATU is often considered a more efficient coupling reagent than EDC/NHS, especially for sterically hindered amines, as it can lead to faster reaction times and higher yields. sigmaaldrich.com The addition of a base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling. commonorganicchemistry.com

Stoichiometry: The molar ratio of the reactants (m-PEG13-acid, the amine-containing molecule, coupling agents, and additives) should be carefully optimized. An excess of the activated PEG-acid is often used to drive the reaction to completion.

Temperature and Reaction Time: Most amide coupling reactions are carried out at room temperature. The reaction time can vary from a few hours to overnight, and the progress of the reaction is typically monitored by techniques such as HPLC or TLC. broadpharm.com

The following tables provide examples of optimized reaction conditions for the formation of m-PEG13-acid derivatives.

Table 1: Optimization of EDC/NHS Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | MES Buffer, pH 5.5 | DCM |

| Coupling Agent | EDC | EDC | EDC |

| Additive | NHS | NHS | NHS |

| Base | DIPEA | None | None |

| Temperature | Room Temp | Room Temp | Room Temp |

| Reaction Time | 4 hours | 12 hours | 2 hours |

| Yield | High | High | Moderate |

This table is a generalized representation based on common laboratory practices.

Table 2: Optimization of HATU Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | ACN | DMA |

| Coupling Agent | HATU | HATU | HATU |

| Base | DIPEA | TEA | DIEA |

| Temperature | 0°C to Room Temp | Room Temp | 60°C |

| Reaction Time | 1 hour | 18 hours | 2 hours |

| Yield | Very High | High | High |

This table is a generalized representation based on common laboratory practices. commonorganicchemistry.com

By carefully controlling these parameters, researchers can achieve high yields and purity of m-PEG13-acid derivatives, which is essential for their application in sensitive fields such as pharmaceuticals and biotechnology.

Bioconjugation Chemistry and Linker Design Utilizing M Peg13 Acid

Amide Bond Formation in m-PEG13-acid Conjugation

The terminal carboxylic acid of m-PEG13-acid is a versatile functional group that readily participates in amidation reactions with primary amines. broadpharm.com This reaction forms a stable amide bond, a common and robust linkage in bioconjugation. google.comyoutube.com

To facilitate the formation of an amide bond between the carboxylic acid of m-PEG13-acid and an amine, activating agents are required. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

Carbodiimides , such as 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC), are widely used activating agents. medchemexpress.compeptide.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react directly with an amine to form the desired amide bond and a soluble urea (B33335) byproduct. peptide.com Alternatively, the O-acylisourea can react with another carboxylic acid molecule to form a symmetric anhydride (B1165640), which then reacts with the amine. peptide.com The use of EDC is advantageous in aqueous solutions as the urea byproduct is water-soluble, simplifying purification. peptide.com To increase efficiency and prevent side reactions, carbodiimide chemistry is often paired with additives like N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. interchim.frnih.gov

Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are another important class of coupling reagents. broadpharm.comthieme-connect.de Initially believed to be uronium salts, crystallographic studies revealed many of these reagents possess a guanidinium (B1211019) structure. uniroma1.itnih.gov These reagents rapidly activate carboxylic acids to form an activated ester, which then reacts with the amine. thieme-connect.de Uronium salts are known for their high coupling efficiency and fast reaction rates, even with sterically hindered substrates. biosynth.com The choice between carbodiimides and uronium salts often depends on the specific substrates and desired reaction conditions. broadpharm.combroadpharm.com

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate that reacts with amines. peptide.com | Water-soluble byproducts (EDC), good for solution-phase (DCC). peptide.com |

| Uronium/Guanidinium Salts | HBTU, HATU | Activates carboxylic acid to form a reactive ester for efficient amine coupling. thieme-connect.de | High efficiency, fast reaction rates, effective for hindered substrates. uniroma1.itbiosynth.com |

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is generally not spontaneous under ambient conditions; it requires an activation step. youtube.commdpi.com

Kinetics: The rate of amidation is influenced by several factors including temperature, catalyst concentration, and the nature of the reactants and solvents. ijirset.comijnc.ir The activation energy for the direct thermal condensation of acids and amines is typically high, necessitating harsh conditions. mdpi.com However, the use of coupling reagents like carbodiimides or uronium salts significantly lowers the activation energy by providing an alternative, lower-energy reaction pathway. peptide.comthieme-connect.de For instance, studies on amide bond formation at interfaces have shown that concentrating the reactants in a monolayer can dramatically increase the effective molarity and reduce the activation energy compared to the reaction in solution. nih.gov While specific kinetic data for m-PEG13-acid amidation is not extensively published, the principles of related amidation reactions suggest that the reaction rate will be dependent on the concentration of the activated m-PEG13-acid species and the nucleophilicity of the amine.

Click Chemistry Integration with m-PEG13-acid Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yield, and specific, making them ideal for bioconjugation. biochempeg.combiochempeg.com Derivatives of m-PEG13-acid, where the methoxy (B1213986) group is replaced by a reactive handle like an azide (B81097), can be used in these powerful ligation strategies. medchemexpress.commedchemexpress.com

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. iris-biotech.de An azide-functionalized m-PEG13-acid derivative can be reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst. medchemexpress.comnih.gov This reaction is highly efficient and orthogonal to many other functional groups found in biological systems, allowing for the specific and robust conjugation of m-PEG13-acid to a variety of substrates. mdpi.com CuAAC has been widely used to synthesize complex molecular architectures, including drug delivery systems and bioconjugates. nih.gov

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications. biochempeg.combiochempeg.com In SPAAC, an azide-functionalized m-PEG13-acid derivative reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form the triazole linkage. medchemexpress.com The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. biochempeg.com This copper-free approach has expanded the utility of click chemistry for conjugating PEG linkers like m-PEG13-acid derivatives to sensitive biological molecules and for applications in live-cell imaging and tracking. biochempeg.commedchemexpress.com

| Click Chemistry Reaction | Key Reactants | Catalyst | Primary Advantage |

|---|---|---|---|

| CuAAC | Azide and terminal alkyne medchemexpress.comiris-biotech.de | Copper(I) biochempeg.commedchemexpress.com | High efficiency and reaction rate. nih.gov |

| SPAAC | Azide and strained cyclooctyne (e.g., DBCO, BCN) medchemexpress.com | None (copper-free) biochempeg.combiochempeg.com | Biocompatible, suitable for in vivo applications. biochempeg.com |

Design Principles of m-PEG13-acid as a Flexible Polymeric Spacer

The utility of m-PEG13-acid in bioconjugation extends beyond its reactive terminal group; its structure as a flexible polymeric spacer is a key design feature.

The polyethylene (B3416737) glycol chain is composed of repeating ethylene (B1197577) oxide units (-OCH₂CH₂-), which imparts several beneficial properties. researchgate.net

Flexibility: The PEG chain is highly flexible due to the free rotation around the C-C and C-O bonds. This conformational freedom allows the conjugated molecules to maintain their native structure and function, minimizing steric hindrance.

Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water, making the polymer highly soluble in aqueous environments. issuu.com This property is crucial for improving the solubility of hydrophobic drugs or proteins. axispharm.comscience.gov

Biocompatibility: PEG is known for its low toxicity and immunogenicity. issuu.comresearchgate.net When conjugated to a molecule, the PEG chain can create a hydration shell that masks it from the immune system, reducing immunogenic responses and prolonging its circulation half-life. issuu.comvulcanchem.com

Defined Length: As a monodisperse polymer, m-PEG13-acid has a precise length. This is critical in applications like PROTACs (Proteolysis Targeting Chimeras), where the distance between the two ends of the linker is crucial for inducing the desired biological effect. vulcanchem.com The 13-unit PEG chain provides a specific and optimized spacing between conjugated moieties.

Steric Hinderance Modulation by m-PEG13-acid Linkers

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to modify the physicochemical properties of molecules. nih.govwikipedia.org The m-PEG13-acid linker, a monodisperse PEG derivative with 13 ethylene glycol units, is specifically designed for bioconjugation, where it plays a crucial role in modulating steric hindrance. broadpharm.com Steric hindrance refers to the spatial arrangement of atoms or groups that can impede chemical reactions or intermolecular interactions. By introducing a flexible and hydrophilic chain, the m-PEG13-acid linker can effectively control the steric environment around a conjugated molecule, such as a protein, peptide, or small-molecule drug. wikipedia.orgthermofisher.com

The length and structure of a PEG linker are critical parameters in the design of fusion proteins and other bioconjugates. a-star.edu.sg The 13-unit PEG chain of m-PEG13-acid creates a significant hydrodynamic volume around the attachment site. This "molecular mask" or "shield" can sterically hinder the approach of other molecules, such as proteolytic enzymes or antibodies. nih.govwikipedia.org This shielding effect is a primary mechanism by which PEGylation increases the stability and in vivo circulation time of therapeutic proteins, protecting them from enzymatic degradation and reducing renal clearance. nih.govfrontiersin.org

Furthermore, the modulation of steric hindrance by the m-PEG13-acid linker can be leveraged to fine-tune the biological activity of a conjugate. For instance, by attaching the linker to a specific site on a protein, it is possible to partially block access to certain epitopes, thereby reducing the molecule's immunogenicity without completely compromising its function. wikipedia.orgcheckrare.com However, a potential drawback of PEGylation is that extensive steric hindrance from the PEG chain can also reduce the bioactivity of a therapeutic protein by obstructing its interaction with its target receptor. checkrare.com The defined length of the m-PEG13-acid linker allows for a more controlled and predictable modulation of these steric effects compared to polydisperse PEG polymers. Research into the design of linkers for engineered antibody fragments has shown that linker composition and length are important parameters affecting the functionality of the final construct. a-star.edu.sg

| Parameter Influenced by Steric Hindrance | General Effect of PEGylation | Significance in Bioconjugate Design |

|---|---|---|

| Immunogenicity/Antigenicity | Reduced by masking surface epitopes. nih.govwikipedia.org | Lowers the risk of an immune response, allowing for repeated administration. checkrare.com |

| Enzymatic Degradation | Decreased by sterically hindering access for proteases. nih.gov | Increases the stability and circulating half-life of the therapeutic protein. frontiersin.org |

| Receptor Binding Affinity | May decrease if the PEG chain obstructs the binding site. checkrare.com | Requires careful selection of the conjugation site to preserve biological activity. |

| Solubility | Increased, particularly for hydrophobic molecules. nih.govwikipedia.org | Prevents aggregation and improves the formulation characteristics of the drug. |

| Renal Clearance | Reduced due to increased hydrodynamic size. wikipedia.org | Prolongs the circulation time in the bloodstream, reducing dosing frequency. nih.gov |

Conformational Dynamics of m-PEG13-acid in Conjugated Systems

The behavior of PEG chains in conjugated systems is often described as a "time-averaged" distribution of conformations, ranging from a fully extended state to a more compact, coiled structure that can wrap around the surface of the conjugated protein. researchgate.net This dynamic nature means the m-PEG13-acid linker can create a flexible, hydrophilic spacer that allows the conjugated domains to move relative to each other. polyplus-sartorius.com This flexibility can be advantageous, for example, in preserving the independent folding and function of two fused protein domains. nih.gov

Advanced analytical techniques, such as single-molecule Förster resonance energy transfer (smFRET) and molecular dynamics (MD) simulations, are used to study these conformational dynamics in detail. nih.govresearchgate.netuzh.ch MD simulations of PEGylated proteins have revealed that the polymer chain does not adopt a single, fixed structure but instead transiently interacts with the protein surface. researchgate.net These simulations show that PEG chains can exhibit distinct and transient protein-interaction profiles, influencing the local environment of the protein. researchgate.net The flexibility of the m-PEG13-acid linker can therefore affect the biophysical properties of the conjugate by altering its hydrodynamic radius, influencing protein-protein interactions, and modulating the accessibility of the conjugated molecule's surface. wikipedia.orgresearchgate.net

| Conformational Property | Description | Impact on Conjugated System |

|---|---|---|

| Flexibility | The ability of the PEG chain to bend and rotate freely. thermofisher.comnih.gov | Allows domains of a fusion protein to fold and function independently; can prevent unwanted interactions between domains. polyplus-sartorius.com |

| Hydrodynamic Radius (Size in Solution) | The effective size of the molecule as it moves through a solution. PEGylation increases this value. wikipedia.org | Reduces renal filtration, thereby increasing the circulating half-life of the conjugate. nih.govwikipedia.org |

| Conformational Ensemble | The collection of all possible three-dimensional structures the linker can adopt. nih.gov | The time-averaged shape can range from extended to a compact "stealth" shield that wraps the protein. researchgate.net |

| Protein-Polymer Interactions | Transient, non-covalent interactions between the PEG chain and the surface of the conjugated protein. researchgate.net | Can influence protein stability and modulate access to the protein surface, affecting interactions with other molecules. researchgate.net |

Advanced Biomedical and Research Applications of M Peg13 Acid Conjugates

m-PEG13-acid in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. explorationpub.commdpi.com A typical PROTAC consists of two active ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. sigmaaldrich.comprecisepeg.com The linker is a critical component that significantly influences the efficacy of the PROTAC. explorationpub.com PEG-based linkers, such as m-PEG13-acid, are frequently employed due to their favorable properties. precisepeg.comchemsrc.com

The use of m-PEG13-acid as a linker is guided by several design principles:

Solubility and Permeability: PROTACs are often large molecules that suffer from poor aqueous solubility and cell permeability. mdpi.com The hydrophilic nature of the 13-unit ethylene (B1197577) glycol chain in m-PEG13-acid can significantly improve the solubility of the resulting PROTAC conjugate, which is a critical factor for its biological activity. precisepeg.com

Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for simultaneously binding the target protein and the E3 ligase. precisepeg.com This conformational adaptability is essential for forming a stable and productive ternary complex.

Length and Spatial Geometry: The specific length of the m-PEG13-acid linker dictates the distance and spatial relationship between the recruited POI and the E3 ligase. This geometry is critical for efficient ubiquitination of the target protein by the E2 enzyme associated with the E3 ligase complex. explorationpub.com The design process is often empirical, requiring the synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct. sigmaaldrich.com

| Linker Design Parameter | Contribution of m-PEG13-acid | Rationale |

| Composition | Polyethylene (B3416737) Glycol (PEG) | Enhances hydrophilicity and aqueous solubility of the PROTAC molecule. precisepeg.com |

| Length | 13 Ethylene Glycol Units | Provides a specific spatial distance between the POI and E3 ligase ligands to facilitate ternary complex formation. explorationpub.com |

| Flexibility | High Rotational Freedom | Allows the PROTAC to adopt multiple conformations, increasing the probability of productive binding events. precisepeg.com |

| Attachment Chemistry | Terminal Carboxylic Acid | Enables straightforward conjugation to amine-containing functional groups on the E3 ligase or POI ligands via amide bond formation. |

The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase. frontiersin.org The stability and conformation of this complex are key determinants of subsequent protein degradation. The linker is not merely a tether but an active participant in modulating the properties of this complex. explorationpub.com

The m-PEG13-acid linker influences ternary complex formation in several ways. Its length and flexibility are critical for allowing the two separate proteins to come together in a productive orientation. explorationpub.comelifesciences.org An improperly sized linker can lead to steric hindrance or a non-productive complex geometry, failing to position the target's surface lysine (B10760008) residues correctly for ubiquitination. explorationpub.com While the formation of a stable ternary complex is often a prerequisite for degradation, it does not always guarantee high degradation potency. elifesciences.org The dynamics and specific conformation of the induced complex, heavily influenced by the linker, play a decisive role. elifesciences.org Computational modeling approaches are sometimes used to predict the suitability of a given linker for promoting an effective ternary complex. nih.gov

Once a PROTAC featuring an m-PEG13-acid linker is synthesized, its efficacy must be rigorously evaluated. This involves a series of assays to confirm that the target protein is being degraded via the intended mechanism. nih.gov The primary method is to measure the reduction in the levels of the target protein within cells after treatment with the PROTAC. mtoz-biolabs.com

Several robust techniques are employed to quantify protein degradation:

Western Blot (WB): This is a common and reliable method to visualize and quantify the decrease in the target protein's expression level in PROTAC-treated cells compared to control cells. mtoz-biolabs.com

Mass Spectrometry (MS): Advanced MS-based proteomic approaches provide a global, unbiased view of protein level changes across the entire proteome, confirming the selectivity of the PROTAC for its intended target. mtoz-biolabs.com

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and HTRF (Homogeneous Time-Resolved Fluorescence) offer high-throughput methods to quantify target protein levels, making them suitable for screening libraries of PROTACs with different linkers. mtoz-biolabs.com

Ubiquitination Detection: To confirm the mechanism of action, assays can be performed to detect the increased ubiquitination of the target protein upon PROTAC treatment, which is a necessary step before proteasomal degradation. mtoz-biolabs.com

| Evaluation Technique | Measured Parameter | Throughput | Key Application |

| Western Blot | Target protein levels | Low to Medium | Gold standard for validation of protein degradation. mtoz-biolabs.com |

| Mass Spectrometry | Global protein levels | Low | Unbiased assessment of degradation selectivity and off-target effects. mtoz-biolabs.com |

| ELISA | Target protein concentration | High | High-throughput screening of PROTAC candidates. mtoz-biolabs.com |

| HTRF | Target protein levels | High | High-throughput screening and kinetic studies. mtoz-biolabs.com |

| Immunoprecipitation (IP) | Target protein ubiquitination | Low | Confirmation of the ubiquitination mechanism. mtoz-biolabs.com |

Functionalization of Nanoparticles and Nanocarriers with m-PEG13-acid

Nanoparticles and other nanocarriers hold great promise for drug delivery, but their clinical translation often faces challenges related to their behavior in biological systems. upenn.edu Surface functionalization with PEG chains, a process known as PEGylation, is a widely adopted strategy to overcome these hurdles. nih.gov m-PEG13-acid is an ideal agent for this purpose, allowing for covalent attachment to the nanoparticle surface to enhance its performance.

Many nanoparticles, particularly those with a hydrophobic core, have a strong tendency to aggregate in aqueous environments like the bloodstream. researchgate.net This aggregation can lead to rapid clearance from the body and loss of function. Coating nanoparticles with m-PEG13-acid improves their dispersibility and colloidal stability through steric hindrance. nih.gov

The hydrophilic ethylene glycol chain of m-PEG13-acid attracts a layer of water molecules, forming a hydration shell around the nanoparticle. nih.gov When two PEGylated nanoparticles approach each other, the repulsion between these hydrated polymer chains prevents them from aggregating. This steric stabilization is crucial for maintaining a uniform dispersion of nanoparticles in biological fluids. nih.govnih.gov Studies have shown that PEGylation can maintain the dispersity of nanoparticles in various media, including water and saline solutions. nih.gov The result is a colloidally stable system with a narrow size distribution, which is essential for predictable in vivo behavior. mdpi.com

When conventional nanoparticles are introduced into the bloodstream, they are quickly recognized by the immune system as foreign entities. nih.gov Plasma proteins, known as opsonins, adsorb onto the nanoparticle surface in a process called opsonization. nih.gov This marks the nanoparticles for rapid uptake and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen, severely limiting their circulation time and ability to reach a target site. nih.govnih.gov

Functionalizing nanoparticles with m-PEG13-acid creates a dense, hydrophilic, and flexible polymer brush on their surface. This PEG layer acts as a "stealth" coating, effectively shielding the nanoparticle from the biological environment. upenn.edunih.gov The mechanism is based on the steric hindrance provided by the PEG chains, which physically blocks the access of opsonin proteins to the nanoparticle surface. nih.govnih.gov By minimizing opsonization, PEGylated nanoparticles can evade recognition by the MPS, leading to a significantly prolonged systemic circulation half-life, increasing the probability of them reaching their intended target, such as a tumor, via the enhanced permeability and retention (EPR) effect. nih.govnih.gov

| Property | Unfunctionalized Nanoparticle | m-PEG13-acid Functionalized Nanoparticle |

| Aqueous Dispersibility | Low; prone to aggregation | High; stable dispersion nih.gov |

| Colloidal Stability | Poor | Excellent due to steric hindrance nih.gov |

| Protein Adsorption (Opsonization) | High | Low; sterically shielded by PEG layer nih.govnih.gov |

| Systemic Circulation Time | Short (minutes) | Prolonged (hours to days) nih.gov |

| Immune System Recognition | High | Low ("Stealth" property) upenn.edu |

Ligand-Directed Targeting through m-PEG13-acid Conjugation on Nanoparticle Surfaces

The functionalization of nanoparticle surfaces with targeting ligands is a critical strategy for enhancing drug delivery specificity to diseased tissues, thereby increasing therapeutic efficacy and reducing off-target effects. The conjugation of these ligands is often accomplished using flexible spacer arms to ensure the ligand is sufficiently exposed and accessible for receptor binding. m-PEG13-acid serves as an ideal hydrophilic spacer in such systems.

The process involves attaching targeting moieties—such as antibodies, antibody fragments, peptides (e.g., RGD peptides), or small molecules—to the distal end of PEG chains that decorate the nanoparticle surface. nih.govbsmiab.org The m-PEG13-acid can be activated (e.g., using EDC chemistry) to react with an amine group on a ligand, or it can be part of a lipid or polymer that is incorporated into the nanoparticle structure, with the acid group available for subsequent ligand attachment. This PEG layer serves a dual purpose: it provides a steric barrier that reduces non-specific protein adsorption (opsonization), which prolongs circulation time, and it acts as a tether for the targeting ligand. nih.govcam.ac.uk

The density of the PEG chains on the nanoparticle surface is a crucial parameter. Studies have shown that both low and high PEG densities can influence targeting efficiency. nih.gov A lower density may prevent the "brush" conformation, where dense PEG chains can sterically hinder the ligand from reaching its receptor, while a sufficient density is still required to provide stealth properties. frontiersin.org Research using nanoemulsions found that a lower PEG surface density (e.g., 5 mol%) resulted in the highest targeting specificity and efficiency compared to higher densities. nih.gov The specific length of the m-PEG13-acid linker ensures a defined distance between the nanoparticle surface and the targeting ligand, which can be optimized to balance stealth properties and effective receptor engagement. researchgate.net

Table 1: Factors Influenced by PEGylation in Ligand-Directed Nanoparticle Targeting

| Feature | Role of m-PEG13-acid Spacer | Potential Impact on Targeting |

|---|---|---|

| Steric Hindrance | Creates a hydrophilic cloud around the nanoparticle. | Reduces opsonization, prolonging circulation time and allowing more opportunities for target site accumulation. cam.ac.uk |

| Ligand Accessibility | Extends the targeting ligand away from the nanoparticle surface. | Improves ligand flexibility and availability for receptor binding, counteracting potential affinity loss from conjugation. researchgate.net |

| System Hydrophilicity | Increases the overall water solubility of the nanoparticle construct. | Enhances stability in aqueous physiological environments. broadpharm.com |

| PEG Density | The number of PEG chains per surface area influences surface conformation. | Affects the balance between stealth properties and ligand-receptor interaction; lower densities can be more effective. nih.gov |

Role of m-PEG13-acid in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)

Furthermore, the defined length of the m-PEG13-acid linker allows for precise control over the spatial separation between the antibody/peptide and the drug. This can be crucial for ensuring that the targeting function of the antibody or peptide is not sterically hindered by the payload and that the payload can be efficiently released at the target site. unimi.it

Site-Specific Conjugation Strategies via m-PEG13-acid Linkers

A major goal in modern ADC development is to produce homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and specific attachment sites, as this leads to improved and more predictable therapeutic outcomes. google.com Site-specific conjugation technologies achieve this by targeting specific amino acids or engineered sites on the antibody. mdpi.com

m-PEG13-acid linkers can be incorporated into these advanced strategies. For instance, the carboxylic acid end of m-PEG13-acid can be modified with a reactive group designed for bioorthogonal chemistry. A notable example involves the use of a DBCO-PEG13-NHS ester, a derivative of m-PEG13-acid, for antibody modification. jci.org In this approach, the NHS ester reacts with lysine residues on the antibody, attaching the PEG13 linker which is terminated with a dibenzocyclooctyne (DBCO) group. This DBCO group can then specifically react with an azide-modified payload via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.

Other site-specific methods where m-PEG13-acid linkers could be applied include:

Engineered Cysteines: Antibodies can be engineered to contain cysteine residues at specific locations. A maleimide-functionalized m-PEG13-acid linker-drug could then be selectively attached to the thiol group of the cysteine. nih.gov

Unnatural Amino Acids: An unnatural amino acid with a unique reactive group (e.g., a ketone) can be incorporated into the antibody sequence. nih.gov A hydroxylamine- or hydrazide-modified m-PEG13-acid linker-drug could then be selectively coupled to this site.

Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach an amine-containing linker-drug to a specific glutamine residue on the antibody. An m-PEG13-acid linker could be part of this construct to provide spacing and solubility.

Table 2: Examples of Site-Specific Conjugation Chemistries for ADCs/PDCs

| Conjugation Site | Reactive Group on Linker | Resulting Bond | Homogeneity |

|---|---|---|---|

| Engineered Cysteine | Maleimide (B117702), Haloacetyl | Thioether | High (e.g., DAR = 2) google.com |

| Engineered Ketone (via unnatural amino acid) | Hydroxylamine, Hydrazide | Oxime, Hydrazone | High (e.g., DAR = 2) nih.gov |

| Engineered Glutamine Tag | Amine (via Transglutaminase) | Isopeptide | High |

| Natural Lysine (via SPAAC) | NHS-ester-PEG-DBCO + Azide-Drug | Amide + Triazole | Moderate to High jci.org |

Influence of Linker Chemistry on Drug Release Kinetics in ADCs/PDCs

The linker's chemistry is paramount as it must remain stable in systemic circulation to prevent premature drug release but cleave efficiently once inside the target cell or tumor microenvironment. cam.ac.ukresearchgate.net m-PEG13-acid itself is a non-cleavable spacer; therefore, the release mechanism is determined by the chemical bond used to attach the drug to the PEG linker. These cleavable moieties are broadly categorized as either chemically-labile or enzyme-labile.

Chemically-Labile Linkers: These linkers are designed to break in response to the specific physiological conditions of the tumor microenvironment. A common strategy is the use of acid-labile linkers, such as hydrazones, which are stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5–6.5) following internalization of the ADC/PDC. nih.govmdpi.comsigmaaldrich.com An m-PEG13-acid linker could be attached to a payload via a hydrazone bond to create a pH-sensitive conjugate.

Enzyme-Labile Linkers: These linkers incorporate a peptide sequence that is a substrate for enzymes, like cathepsin B, which are overexpressed in the lysosomes of cancer cells. unimi.itmdpi.com A widely used enzyme-cleavable linker is based on the valine-citrulline (Val-Cit) dipeptide. unimi.it Upon cleavage of the dipeptide by cathepsin B, a self-immolative spacer (like PABC) releases the unmodified drug. The m-PEG13-acid can be placed between the antibody/peptide and the cleavable unit to enhance solubility and optimize pharmacokinetics without interfering with the enzymatic cleavage process. unimi.it

Development of Polymeric Drug Delivery Systems Utilizing m-PEG13-acid

The use of m-PEG13-acid extends beyond direct conjugation to biologics and into the field of polymer chemistry for creating advanced drug delivery systems. Its defined structure and reactive terminus make it a valuable building block for synthesizing amphiphilic block copolymers. mdpi.com

Design of m-PEG13-acid Containing Block Copolymers for Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. jpionline.orgmdpi.com A block copolymer containing m-PEG13-acid would typically consist of the hydrophilic m-PEG13 block and a hydrophobic polymer block, such as a polyester (B1180765) (e.g., poly(lactic acid), PLA) or a poly(amino acid). mdpi.comjpionline.org

In an aqueous environment, these copolymers arrange themselves to minimize unfavorable interactions: the hydrophobic blocks aggregate to form the inner core, while the hydrophilic m-PEG13 blocks form the outer shell or corona. jpionline.org This architecture is highly advantageous for drug delivery:

Drug Encapsulation: The hydrophobic core serves as a reservoir for poorly water-soluble drugs, effectively solubilizing them for systemic administration. mdpi.com

Colloidal Stability: The hydrophilic PEG corona provides colloidal stability, preventing aggregation of the micelles. mdpi.com

Prolonged Circulation: The PEG shell creates a steric shield that helps the micelles evade uptake by the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. jpionline.org

The design of these micelles, including the choice of the hydrophobic block and the precise length of the hydrophilic m-PEG13-acid block, allows for fine-tuning of properties such as drug loading capacity, micelle stability, and drug release kinetics. mdpi.com

Table 3: Components of a Polymeric Micelle from an m-PEG13-acid Block Copolymer

| Micelle Component | Polymer Block | Function |

|---|---|---|

| Core | Hydrophobic (e.g., PLA, PCL, Poly(aspartic acid)) | Encapsulates hydrophobic drugs; influences drug loading and release. mdpi.com |

| Shell (Corona) | Hydrophilic (m-PEG13) | Provides stability in aqueous media; creates a "stealth" effect to prolong circulation. jpionline.org |

| Interface | Junction of blocks | Critical for the self-assembly process and micelle stability. |

pH-Sensitive and Stimuli-Responsive Release Mechanisms in m-PEG13-acid Systems

To create "smart" drug delivery systems, stimuli-responsive elements can be incorporated into polymeric micelles. researchgate.netmdpi.com These systems are designed to be stable under normal physiological conditions but release their payload in response to specific triggers present in the target microenvironment, such as low pH. frontiersin.orgmdpi.com

For systems utilizing m-PEG13-acid, pH sensitivity can be engineered in several ways:

pH-Cleavable Bonds: A drug can be covalently linked to the hydrophobic core-forming block using an acid-labile bond, such as a hydrazone or an acetal. frontiersin.orgmdpi.com The micelle carries the drug to the tumor, and upon internalization into acidic endosomes, the bond breaks, releasing the drug. mdpi.com For example, a block copolymer of m-PEG13 and a polyester could have a drug like doxorubicin (B1662922) attached via a hydrazone linker.

Protonation/Deprotonation of the Core: The hydrophobic block can be made of polymers containing ionizable groups, such as carboxylic acids (e.g., poly(methacrylic acid)) or amines. nih.govnih.gov At physiological pH (7.4), the block is hydrophobic, forming a stable core. However, in an acidic environment, the ionization state of these groups changes. For a poly(methacrylic acid) block, protonation of the carboxyl groups at low pH can lead to a change in hydrophobicity, causing the micelle to destabilize or swell and release the encapsulated drug. nih.govnih.gov The m-PEG13 block would serve as the stable, hydrophilic corona in such a construct.

These strategies allow for triggered drug release precisely at the site of action, enhancing therapeutic potency while minimizing systemic exposure. bsmiab.orgdovepress.com

Contributions of m-PEG13-acid to Surface Modification and Anti-Fouling Coatings

The conjugation of poly(ethylene glycol) (PEG) derivatives, a process known as PEGylation, is a cornerstone strategy in biomaterial surface modification. Among the various PEG linkers, m-PEG13-acid, a monodisperse compound featuring thirteen ethylene glycol units, a terminal methoxy (B1213986) group, and a carboxylic acid function, offers precise control over surface architecture. Its defined length, hydrophilicity, and reactive carboxyl terminus make it an exemplary molecule for creating surfaces that resist biological fouling. The hydrophilic nature of the ethylene glycol chain forms a hydration layer that acts as a physical and energetic barrier to prevent the adsorption of proteins and other biomolecules. mdpi.com This anti-fouling capability is critical for the in vivo and in vitro performance of biomedical devices and diagnostic platforms.

Reduction of Non-Specific Protein Adsorption on Biosurfaces

A primary challenge in the application of biomaterials is the non-specific adsorption (NSA) of proteins, which can trigger inflammatory responses, compromise the function of implanted devices, and generate background noise in diagnostic assays. mdpi.comnih.gov The modification of surfaces with PEG chains is a widely adopted and effective method to mitigate NSA. advancedsciencenews.com The m-PEG13-acid molecule, when grafted onto a surface, extends into the aqueous environment, creating a dense layer of flexible, neutral, and hydrophilic chains. This layer sterically hinders the approach of proteins and forms a repulsive barrier, significantly reducing the amount of protein that adsorbs onto the underlying substrate. advancedsciencenews.comnih.gov

Research into PEGylated surfaces has demonstrated that the effectiveness of protein repulsion is dependent on the surface density of the PEG chains. nih.gov Higher grafting densities create a more robust barrier, which not only reduces the quantity of adsorbed protein but also minimizes conformational changes or denaturation of the proteins that do adsorb. nih.gov Denaturation can expose hydrophobic amino acid residues, which can further promote cell adhesion and inflammatory cascades.

A study investigating protein adsorption on surfaces modified with poly(L-lysine)-grafted-PEG (PLL-g-PEG) showed a clear relationship between PEG surface density and the extent of protein denaturation. nih.gov Using time-of-flight secondary ion mass spectrometry (ToF-SIMS), researchers found that surfaces with lower PEG densities exposed more non-polar amino acids from adsorbed proteins like fibrinogen, albumin, and myoglobin, indicating a greater degree of unfolding. nih.gov Surfaces with the highest PEG density, conversely, best-preserved the native conformation of the adsorbed proteins. nih.gov Although this study did not use m-PEG13-acid specifically, the principles governing the behavior of its core PEG structure are directly applicable.

Table 1: Impact of PEG Surface Density on Protein Adsorption and Conformation

This interactive table summarizes findings on how the surface density of grafted PEG chains influences the amount and conformational state of various adsorbed proteins. Data is generalized from principles reported in literature. nih.gov

| PEG Surface Density | Adsorbed Fibrinogen | Fibrinogen Conformation | Adsorbed Albumin | Albumin Conformation | Adsorbed Myoglobin | Myoglobin Conformation |

| High | Low | More Native (Less Denatured) | Low | More Native (Less Denatured) | Low | More Native (Less Denatured) |

| Medium | Medium | Partially Denatured | Medium | Partially Denatured | Medium | Partially Denatured |

| Low | High | Highly Denatured | High | Highly Denatured | High | Highly Denatured |

| None (Bare Surface) | Very High | Severely Denatured | Very High | Severely Denatured | Very High | Severely Denatured |

Applications in Diagnostic Assay Development and Biomaterial Interfaces

The unique properties of m-PEG13-acid make it a valuable tool in the development of advanced diagnostic assays and for improving the interface between biomaterials and biological tissues. scbt.comnih.gov

In diagnostic assays, particularly immunoassays, precise control over surface chemistry is paramount for achieving high sensitivity and specificity. rsc.orgmdpi.com The m-PEG13-acid linker can be used to covalently attach capture molecules, such as antibodies or antigens, to a sensor surface. nih.gov The PEG chain acts as a spacer, projecting the biomolecule away from the surface and into the sample medium, which enhances its accessibility for binding to the target analyte and minimizes steric hindrance from the substrate. nih.gov Furthermore, the anti-fouling properties of the PEG linker reduce non-specific binding of other molecules in the sample matrix, thereby lowering background signal and improving the assay's limit of detection. mdpi.comnih.gov For example, oligoethylene glycol linkers have been successfully employed to immobilize testosterone (B1683101) antigens for developing sensitive enzyme-linked immunosorbent assays (ELISAs) in complex media like saliva. nih.gov

Table 2: Application of PEG Linkers in Diagnostic Immunoassay Formats

This interactive table outlines the role and benefits of using PEG-based linkers, such as m-PEG13-acid, in various immunoassay designs.

| Immunoassay Format | Role of m-PEG13-acid Linker | Key Advantages | Example Application | Reference |

| Indirect Competitive ELISA | Covalently immobilizes hapten-protein conjugate to the microplate surface via its carboxyl group. | Provides spatial orientation, improves antigen presentation, reduces non-specific binding from matrix. | Detection of small molecules like testosterone in saliva. | nih.gov |

| Direct Immunoassay | Acts as a flexible spacer for immobilizing capture antibodies on a biosensor surface. | Enhances antibody binding capacity and kinetics, minimizes surface-induced denaturation. | Development of sensitive biosensors for protein biomarkers. | rsc.org |

| Multiplex Bead-Based Assay | Functionalizes hydrogel microparticles for covalent, linker-free antibody conjugation. | Improves assay sensitivity, provides a hydrophilic micro-environment for antibody-antigen interaction. | Simultaneous detection of multiple protein biomarkers. | rsc.org |

| Electrochemical Biosensor | Forms part of an anti-fouling coating on electrode surfaces to prevent passivation. | Maintains electrode activity in complex fluids (e.g., serum), enables stable immobilization of bioreceptors. | Point-of-care testing for inflammatory biomarkers like C-reactive protein. | csem.ch |

At the biomaterial-tissue interface, the host response is largely dictated by the initial interactions between the implant surface and the surrounding biological environment. nih.govnih.gov Unmodified surfaces can quickly become coated with proteins, leading to macrophage activation, inflammation, and the formation of a fibrotic capsule that can isolate the implant and lead to device failure. nih.gov Surface modification with m-PEG13-acid creates a bioinert interface that resists protein adsorption, thus mitigating the initial inflammatory cascade. mdpi.comnih.gov Hydrogel coatings incorporating components like poly(acrylic acid) have been shown to significantly reduce protein adsorption and glial cell response at the electrode-neural tissue interface. researchgate.net The carboxylic acid group of m-PEG13-acid provides a versatile handle for grafting it onto a wide range of biomaterial substrates, including metals, polymers, and ceramics, to create a stable, biocompatible, and anti-fouling surface that promotes better tissue integration. nih.govresearchgate.net

Biomolecular Interactions and Biological Impact of M Peg13 Acid Modified Constructs

Modulation of Pharmacokinetic and Pharmacodynamic Profiles

Mechanism of Renal Clearance Evasion by m-PEG13-acid Conjugation

One of the primary advantages of PEGylation, including with m-PEG13-acid, is the ability to prolong the circulation half-life of small therapeutic molecules by preventing their rapid removal by the kidneys. nih.govnih.gov The kidneys filter waste products from the blood, and small molecules, typically those with a molecular weight below approximately 40 kDa, are readily cleared through glomerular filtration. nih.gov

By conjugating a low molecular weight drug to a polymer like m-PEG13-acid, the effective hydrodynamic size of the resulting construct is increased. nih.gov This increased size surpasses the threshold for glomerular filtration, effectively preventing the drug from being excreted through the urine. nih.gov This evasion of renal clearance leads to a longer circulation time in the bloodstream, which can enhance the therapeutic window and efficacy of the drug. nih.gov For instance, studies have shown that increasing the molecular weight of the conjugated PEG can significantly extend the circulation half-life of the drug. nih.gov

Influence on Systemic Distribution and Bioavailability of Conjugated Payloads

The modification of therapeutic payloads with m-PEG13-acid not only prevents renal clearance but also significantly influences their distribution throughout the body and their bioavailability. Bioavailability, in this context, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov By extending circulation times, PEGylation increases the area under the plasma concentration-time curve (AUC), a key measure of bioavailability. nih.gov

For larger constructs like nanoparticles, which are too large for renal clearance, the primary clearance organ is the liver. nih.gov PEGylation with smaller PEG chains (2-5 kDa) can help these nanoparticles avoid rapid uptake by the liver's reticuloendothelial system (RES), thereby extending their circulation half-life. nih.gov However, it has been observed that even with PEGylation, a significant amount of nanoparticles can still accumulate in the liver. nih.gov Interestingly, the density of PEG on the nanoparticle surface can influence whether they are taken up by hepatocytes or Kupffer cells. nih.gov

The improved solubility of hydrophobic drugs is another key benefit of PEGylation. researchgate.net Many potent drug molecules have poor water solubility, which limits their administration and bioavailability. biomedres.us Conjugating these drugs to the hydrophilic m-PEG13-acid polymer can enhance their solubility in aqueous environments like the bloodstream, facilitating their systemic distribution. researchgate.net

Cellular Uptake and Intracellular Fate of m-PEG13-acid Conjugates

For a drug to exert its therapeutic effect, it often needs to enter target cells. The m-PEG13-acid modification can influence the mechanisms by which conjugated constructs are internalized by cells and their subsequent fate within the intracellular environment.

Endocytosis Mechanisms and Pathways of m-PEG13-acid Modified Systems

The cellular uptake of m-PEG13-acid modified constructs, particularly nanoparticles, is often mediated by endocytosis, a process where the cell membrane engulfs extracellular material. nih.gov The specific endocytic pathway can be influenced by the physicochemical properties of the conjugate, including its size, shape, and surface chemistry. rsc.org

Studies have shown that PEGylated nanoparticles can be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.netmdpi.com For example, some studies have confirmed the internalization of PEGylated conjugates through cholesterol-dependent endocytosis. researchgate.net The shape of the nanoparticle has also been shown to play a role, with spherical nanoparticles exhibiting faster internalization rates compared to rod- or disk-like nanoparticles due to differences in membrane bending energy during endocytosis. rsc.org

While PEGylation is often intended to create a "stealth" shield to avoid immune recognition, it can also paradoxically increase the binding of certain serum proteins, which may then influence cellular uptake. nih.gov The specific proteins that adsorb to the PEGylated surface can determine the subsequent interactions with cell surface receptors and the preferred internalization pathway.

Intracellular Release and Subcellular Localization of Released Cargo

Once inside the cell, the therapeutic payload must be released from the m-PEG13-acid conjugate to reach its intracellular target. The design of the linker connecting the drug to the PEG chain is crucial for achieving controlled release. fujifilm.com

Many drug delivery systems are designed to release their cargo in response to specific intracellular stimuli, such as the acidic environment of endosomes and lysosomes (pH 4.5-5.5). mdpi.commdpi.com For instance, acid-labile linkers can be incorporated into the conjugate, which are stable at the physiological pH of the blood (pH 7.4) but break down in the acidic milieu of the lysosome, releasing the drug. mdpi.comresearchgate.net Studies have demonstrated the pH-dependent release of drugs from PEGylated systems, with significantly higher release at acidic pH compared to neutral pH. researchgate.netpreprints.org

The released cargo then needs to navigate the cytoplasm to reach its specific subcellular target, which could be the nucleus, mitochondria, or other organelles. nih.gov For a therapeutic effect, the drug must avoid degradation in the lysosome and escape into the cytoplasm. nih.gov The ultimate subcellular localization depends on the properties of the released drug and whether it possesses specific targeting signals. For example, some molecules are designed with nuclear localization signals to facilitate their transport into the nucleus. cardiff.ac.uk

Interactions with Biological Macromolecules and Cellular Components

The m-PEG13-acid modification alters the way a therapeutic construct interacts with various biological macromolecules and cellular components. The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the conjugate, which can sterically hinder interactions with proteins and other biological molecules. mdpi.com

This "stealth" effect is a primary reason for the reduced immunogenicity and prolonged circulation of PEGylated drugs. nih.gov By masking the surface of the drug or nanoparticle, PEGylation can prevent the adsorption of opsonins, which are proteins that mark foreign particles for clearance by the immune system. nih.gov However, the interaction is not entirely eliminated. Studies have shown that PEGylated systems can still adsorb certain plasma proteins, forming a "protein corona" that influences their biological fate. nih.gov The composition of this protein corona can be affected by the density and length of the PEG chains. nih.gov

Furthermore, the presence of pre-existing anti-PEG antibodies in a significant portion of the population can lead to an accelerated blood clearance (ABC) phenomenon and hypersensitivity reactions upon administration of PEGylated therapeutics. nih.gov These antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG chains, leading to complement activation and rapid removal of the conjugate from circulation. nih.govacs.org

Below is a table summarizing the interactions of m-PEG13-acid modified constructs with various biological components:

| Biological Component | Interaction with m-PEG13-acid Construct | Consequence of Interaction |

| Glomeruli (Kidney) | Steric hindrance due to increased hydrodynamic size. nih.gov | Evasion of renal clearance, prolonged circulation. nih.gov |

| Reticuloendothelial System (RES) | Reduced uptake by phagocytic cells in the liver and spleen. nih.gov | Extended circulation half-life. nih.gov |

| Serum Proteins (Opsonins) | Steric shielding prevents adsorption. nih.gov | Reduced immunogenicity and clearance. nih.gov |

| Serum Proteins (Dysopsonins) | Potential for preferential binding. nih.gov | May contribute to prolonged circulation. nih.gov |

| Anti-PEG Antibodies | Binding of pre-existing antibodies (IgM, IgG). nih.gov | Accelerated blood clearance, potential for hypersensitivity. acs.org |

| Cell Membranes | Facilitates passage through mucus layers; influences endocytic uptake. nih.gov | Enhanced tissue penetration and cellular internalization. nih.gov |